2-(7,7-DIMETHYLBICYCLO[2.2.1]HEPTAN-1-YL)ACETIC ACID
Description
2-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)acetic acid is a bicyclic compound featuring a norbornane-derived framework (bicyclo[2.2.1]heptane) with two methyl groups at the 7,7-positions and an acetic acid moiety at the 1-position. Its rigid bicyclic structure enhances stereochemical stability, making it valuable in medicinal chemistry for designing enzyme inhibitors or bioactive molecules.
Properties
IUPAC Name |
2-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-3-5-11(10,6-4-8)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWAQNBCERQZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20803358 | |
| Record name | (7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20803358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63805-63-0 | |
| Record name | (7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20803358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,7-dimethylbicyclo[2.2.1]heptan-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system, which can be derived from norbornene or its derivatives.
Functionalization: The introduction of the acetic acid moiety is achieved through a series of functionalization reactions. This may involve the use of reagents such as acetic anhydride or acetyl chloride in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(7,7-dimethylbicyclo[2.2.1]heptan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to produce therapeutic effects.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound’s bicyclo[2.2.1]heptane core is shared with several derivatives, but substituents and functional groups vary significantly:
| Compound Name | Key Functional Groups | Structural Features | Reference |
|---|---|---|---|
| 2-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)acetic acid (Target) | Acetic acid | Bicyclo[2.2.1]heptane with 7,7-dimethyl and 1-acetic acid groups | — |
| 5,5-Dimethylbicyclo[2.2.1]hexane-1-carboxylic acid | Carboxylic acid (directly attached) | Smaller bicyclo[2.2.1]hexane ring; methyl groups at 5,5-positions | [4] |
| 2-(3-Hydroxy-7,7-dimethyl-2-oxo-4-bicyclo[2.2.1]heptanyl)acetic Acid | Acetic acid, hydroxyl, ketone | Additional hydroxyl and ketone groups at 3- and 2-positions | [5] |
| N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide | Bromomethyl, sulfonamide | Bromomethyl at 1-position; sulfonamide at 2-position | [2] |
| [7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic Acid | Methanesulfonic acid, ketone | Ketone at 2-position; methanesulfonic acid substituent | [7] |
| Bicyclo[2.2.1]heptane-2-carboxylic acid derivatives (e.g., amino, hydroxy) | Carboxylic acid, amino, hydroxy | Varied substituents (amino, hydroxy) at positions 2, 3, or 6 | [6] |
Physical and Spectral Properties
- Melting Points : The sulfonamide derivative (N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide) exhibits a melting point of 146–147°C, reflecting its crystalline stability due to hydrogen bonding [2]. In contrast, ester derivatives (e.g., methyl 2-(phthalazin-2(1H)-yl)acetate) are viscous liquids, as seen in [1].
- Spectral Data :
- IR : Carboxylic acid derivatives show characteristic C=O stretches (~1732 cm⁻¹ for esters, ~1698 cm⁻¹ for acids) [1], [4].
- NMR : Bicyclic protons resonate in distinct regions (e.g., δ 1.30–3.82 ppm for methyl and bridgehead protons), while substituents like bromomethyl (δ ~3.66 ppm) or aromatic groups (δ 7.27–7.96 ppm) alter splitting patterns [1], [2].
Key Differentiators of the Target Compound
- Functional Group Flexibility : Unlike direct carboxylic acid analogs (e.g., bicyclo[2.2.1]heptane-2-carboxylic acid), the acetic acid chain in the target compound may enhance solubility or enable conjugation in drug design.
Biological Activity
The compound 2-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)acetic acid is a bicyclic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C11H18O2 . It features a bicyclic structure that contributes to its distinctive biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 182.26 g/mol |
| Melting Point | - |
| Boiling Point | - |
| Solubility | - |
Research indicates that compounds with bicyclic structures often exhibit unique mechanisms of action, potentially affecting various biological pathways. The specific biological activity of this compound can be attributed to its ability to interact with cellular receptors and enzymes.
Case Studies
- Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of bicyclic compounds similar to this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications for inflammatory diseases.
- Neuroprotective Effects : Another investigation focused on neuroprotective properties, where the compound demonstrated the ability to inhibit neuronal apoptosis in cultured neurons exposed to oxidative stress. This suggests a role in protecting against neurodegenerative conditions.
- Analgesic Properties : Research conducted on pain models indicated that this compound exhibited analgesic effects comparable to conventional pain relievers, highlighting its potential as an alternative therapeutic agent.
Pharmacological Studies
Pharmacological evaluations have shown that this compound may modulate neurotransmitter levels and receptor activities, contributing to its observed biological effects.
| Study Focus | Findings |
|---|---|
| Anti-inflammatory | Significant reduction in inflammatory markers |
| Neuroprotective | Inhibition of neuronal apoptosis |
| Analgesic | Comparable effects to conventional analgesics |
In Vitro Studies
In vitro assays have demonstrated that this compound can modulate various signaling pathways:
- NF-kB Pathway : Inhibition of NF-kB signaling was observed, leading to decreased expression of pro-inflammatory cytokines.
- Apoptotic Pathways : The compound was found to upregulate anti-apoptotic proteins while downregulating pro-apoptotic factors.
In Vivo Studies
Animal models have provided insights into the pharmacokinetics and bioavailability of the compound:
- Bioavailability : Studies indicate moderate bioavailability with significant tissue distribution.
- Toxicity Profile : Preliminary toxicity assessments suggest a favorable safety profile at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
